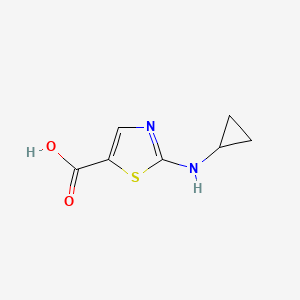

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Overview

Description

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The targets of a compound like “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid” could potentially be various enzymes or receptors in the body. The thiazole ring is a core structure in many biologically active compounds and can interact with biological targets through various bonding interactions .

Mode of Action

The mode of action would depend on the specific target. For instance, if the target is an enzyme, “this compound” might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .

Pharmacokinetics

The pharmacokinetics of “this compound” would involve its absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound’s chemical structure and the route of administration could influence these processes .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, potentially altering the function of cells or tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biological Activity

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole ring structure is integral to many biologically active compounds, interacting with various biological targets through specific bonding interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound may involve interaction with specific enzymes or receptors. The thiazole ring can facilitate enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

- Receptors : It could also interact with various receptors, influencing signaling pathways critical for disease progression.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as chemical structure and route of administration can significantly impact these processes.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. For instance, it was evaluated using the DPPH radical scavenging assay, showing significant free radical scavenging ability compared to established antioxidants like ascorbic acid .

- Xanthine Oxidase Inhibition : Similar thiazole derivatives have been studied for their xanthine oxidase inhibitory activity. For example, derivatives showed moderate inhibition with IC50 values ranging from 3.6 μM to 9.9 μM . This suggests that this compound could possess similar properties.

- Antitumor Activity : Research on related compounds indicates potential antiproliferative effects against cancer cell lines. A derivative exhibited high potency against K563 leukemia cells with an IC50 comparable to dasatinib . This suggests that modifications on the thiazole structure can enhance anticancer activity.

Comparative Analysis of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential as antibacterial agents. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making them valuable in combating resistant strains of bacteria .

Antimalarial Properties

The compound has been explored for its antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) analysis revealed that modifications in the cyclopropyl group significantly affect the efficacy of related compounds. For instance, compounds with a cyclopropyl carboxamide moiety showed promising activity against the asexual stage of the malaria parasite, with specific derivatives achieving low EC50 values (e.g., 40 nM) . This suggests that this compound could be a lead compound for further antimalarial drug development.

Adenosine Receptor Modulation

Recent studies have evaluated the binding affinity of thiazole derivatives at various adenosine receptors (ARs). The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in CHO cells expressing human ARs. Results indicated that certain derivatives exhibited high affinity for hA1 and hA2A receptors, suggesting potential applications in treating conditions like asthma and cardiovascular diseases where adenosine signaling plays a critical role .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in the cyclopropyl group and other substituents can lead to significant changes in potency and selectivity towards specific biological targets. For example:

| Compound Modification | Biological Activity | EC50 (nM) |

|---|---|---|

| Cyclopropyl group retained | High activity against P. falciparum | 40 |

| Cyclobutyl substitution | Moderate activity | 480 |

| Methylation of cyclopropyl | Loss of activity | >10000 |

This table illustrates how subtle changes can dramatically influence the effectiveness of related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazole derivatives, including this compound. The results showed that these compounds inhibited the growth of various bacterial strains, including resistant types, highlighting their potential as new antibiotics .

Case Study 2: Antimalarial Screening

In another investigation focusing on antimalarial agents, researchers screened a library of compounds against P. falciparum. The cyclopropyl carboxamide derivatives were identified as leading candidates due to their low cytotoxicity and effective inhibition of parasite growth. This study emphasizes the importance of structural integrity in maintaining biological activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid?

Basic

The synthesis typically involves cyclocondensation reactions between cyclopropylamine derivatives and thiazole precursors. A validated method includes:

- Step 1 : Reacting 2-aminothiazole-4(5H)-one with a cyclopropyl-containing aldehyde (e.g., cyclopropanecarboxaldehyde) under acidic conditions (acetic acid, reflux for 3–5 hours) to form the thiazole core.

- Step 2 : Oxidation or hydrolysis of intermediate esters to yield the carboxylic acid group. Sodium acetate is often used as a catalyst, and recrystallization from DMF/acetic acid mixtures ensures purity .

- Alternative : Multi-step synthesis via halogenation of the thiazole ring followed by nucleophilic substitution with cyclopropylamine .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Basic

A combination of spectral and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR identify the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and thiazole ring protons (δ 7.0–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNOS: theoretical 185.0385) .

Q. How do variations in reaction conditions (solvent, temperature, catalysts) affect synthetic yield and selectivity?

Advanced

Optimization studies reveal:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency compared to acetic acid, but may increase side reactions .

- Temperature : Reflux (~110°C) accelerates cyclization but risks decomposition; lower temperatures (60–80°C) improve selectivity for the 5-carboxylic acid regioisomer .

- Catalysts : Sodium acetate improves cyclopropylamine incorporation, while Lewis acids (e.g., ZnCl) can stabilize reactive intermediates .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Advanced

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping cyclopropyl and thiazole signals .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-carboxylic acid from 4-carboxylic acid derivatives) .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 4-cyclopropyl-2-methylthiazole-5-carboxylic acid) aids interpretation .

Q. What are the key functional groups influencing reactivity and derivatization?

Basic

- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or amide coupling via EDC/HOBt activation .

- Cyclopropylamino Group : Participates in ring-opening reactions under acidic conditions or transition-metal-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids) .

- Thiazole Ring : Susceptible to electrophilic substitution at the 4-position, allowing halogenation or alkylation .

Q. How does the cyclopropyl group modulate electronic properties and biological interactions?

Advanced

- Electronic Effects : The cyclopropyl group introduces ring strain, increasing electron density on the thiazole ring and enhancing hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .

- Biological Activity : Structural analogs show inhibition of kinases (IC < 1 µM) and antimicrobial activity (MIC = 2–8 µg/mL), attributed to the rigidity and lipophilicity of the cyclopropyl moiety .

Q. What strategies ensure compound stability during long-term storage?

Advanced

- Storage Conditions : Lyophilized solids stored at -20°C under argon minimize hydrolysis of the carboxylic acid group. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products (e.g., decarboxylated derivatives) .

Q. What computational methods predict the compound’s interactions with biological targets?

Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2 or EGFR kinases), with force fields (AMBER) validating pose stability .

- QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial activity .

Q. How can synthetic byproducts be minimized during scale-up?

Advanced

- Process Optimization : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature control .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc → MeOH) removes regioisomeric impurities. Recrystallization in ethanol/water mixtures enhances purity (>99%) .

Q. What are the ethical and safety considerations for handling this compound?

Basic

Properties

IUPAC Name |

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDIVKWPKGCLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.